molecular formula C10H9NO4 B1432053 Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate CAS No. 1797582-37-6

Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate

Cat. No. B1432053
M. Wt: 207.18 g/mol
InChI Key: SITXDQDECAISCE-UHFFFAOYSA-N
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Description

“Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate” is a chemical compound .


Synthesis Analysis

There are various methods for synthesizing polysubstituted furans, such as the one you mentioned. One method involves the reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates . Another method involves a multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .


Chemical Reactions Analysis

Polysubstituted furans can be prepared from various sulfur ylides and alkyl acetylenic carboxylates . The reactions of sulfur ylides and alkynes have also been applied in the synthesis of furan derivatives .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Research involving Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate primarily focuses on its synthesis and application in medicinal chemistry. For instance, studies have demonstrated its utility in the synthesis of novel derivatives with potential antibacterial, antiurease, and antioxidant activities. The modification of this compound has led to the creation of various derivatives evaluated for their biological activities against different bacterial strains and their capacity to inhibit urease and scavenge free radicals (Sokmen et al., 2014; Patel, 2020). These studies highlight the compound's significance in developing new therapeutic agents.

Organic Synthesis and Material Science

In organic chemistry, Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate serves as a precursor in synthesizing various heterocyclic compounds, illustrating its versatility. For example, it has been used to generate di- and tri-substituted furans through reactions with acyl isocyanates, showcasing its role in constructing complex molecular architectures (Hari et al., 2004). Such synthetic methodologies are crucial for developing new materials and chemical entities with specific properties.

Analytical and Spectral Studies

Analytical and spectral studies of compounds containing the furan moiety, like Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate, have provided insights into their chemical behavior and interaction with metals. Research into the chelating properties of these compounds has implications for their use in coordination chemistry and potential applications in catalysis and environmental remediation (Patel, 2020).

Future Directions

Furan derivatives are not only important building blocks in organic chemistry, but also natural products found in various natural sources, most in plants, algae, and microorganisms, and structural motifs in biologically active drug molecules . The development of efficient methods for their preparation has been an important research area in organic chemistry .

properties

IUPAC Name

ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-14-10(12)8-5-11-15-9(8)7-3-4-13-6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITXDQDECAISCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(furan-3-yl)-1,2-oxazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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